molecular formula C12H15IO2 B1403114 4-Iodomethyl benzoic acid tert-butyl ester CAS No. 1207989-76-1

4-Iodomethyl benzoic acid tert-butyl ester

Cat. No. B1403114
M. Wt: 318.15 g/mol
InChI Key: NHZWMNUUKIDRQV-UHFFFAOYSA-N
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Description

“4-Iodomethyl benzoic acid tert-butyl ester” is an iodinated benzoic acid derivative1. It has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol1.



Synthesis Analysis

There is no specific synthesis analysis available for “4-Iodomethyl benzoic acid tert-butyl ester”. However, a related compound, “4-chloromethyl benzoic acid t-butyl ester”, has been synthesized using a method that involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid2.



Molecular Structure Analysis

The molecular structure of “4-Iodomethyl benzoic acid tert-butyl ester” is not directly available. However, the structure can be inferred from its molecular formula, C12H15IO21.



Chemical Reactions Analysis

There is no specific chemical reactions analysis available for “4-Iodomethyl benzoic acid tert-butyl ester”. However, tert-butyl esters are known to be involved in various chemical reactions. For instance, they can be deprotected using aqueous phosphoric acid3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Iodomethyl benzoic acid tert-butyl ester” are not directly available. However, it has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ester Derivatives : The synthesis of 4-tert-butyl-benzoic acid methyl ester has been achieved using methanol and 4-tert-butyl benzoic acid with anhydrous iron trichloride as a catalyst, achieving a high yield of 92.5% under optimized conditions (Hu Wei, 2002).

  • Conversion to Acid Chlorides : The reaction of tert-butyl esters with thionyl chloride can lead to acid chlorides with yields over 89%. This method allows for selective conversion of tert-butyl esters to acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).

  • Molecular Structure Analysis : The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined, providing insights into the structural characteristics of such compounds (Meurs & Koningsveld, 1974).

Catalysis and Reactions

  • Facile Synthesis of Amino Acid Derivatives : A facile method for synthesizing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, offering a simple, cost-effective, and scalable process (Chevallet et al., 1993).

  • Ester Hydrolysis and Oxidative Degradation : Studies on the hydrolysis of tert-butyl esters of certain compounds and their oxidative degradation in the presence of copper salts and oxygen provide insights into the chemical behavior of these esters (Qi et al., 2016).

Biological and Pharmacological Aspects

  • Inhibition of Hepatic Gluconeogenesis and Lipogenesis : A study found that benzoic acid and p-tert-butylbenzoic acid inhibit glucose synthesis by hepatocytes and fatty acid synthesis, suggesting potential biochemical applications (McCune et al., 1982).

  • Structural and Vibrational Analysis : Detailed experimental and theoretical studies on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, a structurally related compound, provide insights into the physicochemical properties of such compounds (Mathammal et al., 2016).

Advanced Synthesis Techniques

  • Palladium-Catalyzed Synthesis : A novel protocol using palladium acetate and triphenylphosphine has been developed for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, achieving up to 94% yields (Li et al., 2014).

Future Directions

There is no specific information available on the future directions of “4-Iodomethyl benzoic acid tert-butyl ester”. However, it is noted as having potential implications in various fields of research and industry1.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

tert-butyl 4-(iodomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZWMNUUKIDRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodomethyl benzoic acid tert-butyl ester

Synthesis routes and methods

Procedure details

Sodium iodide (229.2 g) was added to a solution of 4-chloromethyl benzoic acid tert-butyl ester (315.2 g) in acetone (1.5 L). The reaction mixture was heated to reflux for about 2 h and then allowed to cool to room temperature. The precipitate was removed by filtration and the filtrate concentrated under reduced pressure. The residue was partitioned between water (500 mL) and MTBE (1500 mL). The organic phase was washed with saturated sodium bicarbonate and dried over magnesium sulfate. Concentration under reduced pressure afforded 442.2 g (97% yield) dark oil. HNMR: CDCl3, 1.59 ppm (s, 9H), 4.47 (s, 2H), 7.42 (d, 2H), 7.91 (d, 2H)
Quantity
229.2 g
Type
reactant
Reaction Step One
Quantity
315.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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